molecular formula C14H16N2O6 B1671203 2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate CAS No. 55750-63-5

2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate

Cat. No. B1671203
CAS RN: 55750-63-5
M. Wt: 308.29 g/mol
InChI Key: VLARLSIGSPVYHX-UHFFFAOYSA-N
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Description

“2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate” is also known as 6-Maleimidocaproic Acid NHS or EMCS . It is an organic compound that contains a pyrrolidinone ring .


Synthesis Analysis

The synthesis of similar compounds has been achieved through the aza-Michael reaction of 4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzenesulfonamide with secondary amines .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes two pyrrolidinone rings and a hexanoate group .


Chemical Reactions Analysis

The compound can participate in various chemical reactions. For instance, it can undergo aza-Michael reactions with secondary amines to form new types of 3-R2-dialkylamino-substituted succinimides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 308.29 . It is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available for this specific compound, but similar compounds have a predicted density of 1.578±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Heterobifunctional Coupling Agents

2,5-Dioxopyrrolidin-1-yl derivatives are significant in the synthesis of heterobifunctional coupling agents, which are crucial for chemoselective conjugation of proteins and enzymes. An efficient synthesis method was developed for a compound involving 2,5-dioxopyrrolidin-1-yl, demonstrating its utility in preparing high-purity coupling agents suitable for protein and enzyme conjugation (Reddy et al., 2005).

Enhancement of Monoclonal Antibody Production

A derivative of 2,5-dioxopyrrolidin-1-yl, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures. This compound impacts cell growth, glucose uptake, ATP levels, and the galactosylation of monoclonal antibodies, highlighting its potential in biotechnological applications (Aki et al., 2021).

Electropolymerization and Conducting Polymers

Derivatives of 2,5-dioxopyrrolidin-1-yl play a role in the synthesis of conducting polymers through electropolymerization. Studies demonstrate the synthesis of various derivatized bis(pyrrol-2-yl) arylenes, including 2,5-dioxopyrrolidin-1-yl-related compounds, which exhibit low oxidation potentials and stability in their conducting forms, indicating their importance in material science and electronics (Sotzing et al., 1996).

Antibactericidal and Antinociceptive Compound Synthesis

The synthesis of cyclic imides, including 2,5-dioxopyrrolidin-1-yl derivatives, has been explored for potential antibactericidal and antinociceptive applications. These compounds demonstrate the therapeutic potential of 2,5-dioxopyrrolidin-1-yl derivatives in medicinal chemistry (Silva et al., 2006).

Organ

otin(IV) Complexes and Biological ApplicationsOrganotin(IV) complexes synthesized with 2,5-dioxopyrrolidin-1-yl derivatives exhibit significant biological applications. These complexes, tested against various bacteria and fungi, demonstrate the potential of 2,5-dioxopyrrolidin-1-yl derivatives in creating compounds with biological and medical relevance (Shahid et al., 2005).

Synthesis of Fluorescent Polymers

Compounds containing 2,5-dioxopyrrolidin-1-yl derivatives have been used in the synthesis of fluorescent polymers. These polymers exhibit properties like electrochromism and fluorescence, making them suitable for applications in materials science and biochemistry (Cihaner & Algi, 2008).

Safety And Hazards

The compound should be handled with care. It is sensitive to light and moisture, and should be stored in an inert atmosphere, under -20°C . More specific safety and hazard information is not available.

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6/c17-10-5-6-11(18)15(10)9-3-1-2-4-14(21)22-16-12(19)7-8-13(16)20/h5-6H,1-4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLARLSIGSPVYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCN2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40971129
Record name 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-1H-pyrrole-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dioxopyrrolidin-1-yl 6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanoate

CAS RN

55750-63-5
Record name N-(6-Maleimidocaproyloxy)succinimide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N-(epsilon-Maleimidocaproyloxy)succinimide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{6-[(2,5-Dioxopyrrolidin-1-yl)oxy]-6-oxohexyl}-1H-pyrrole-2,5-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dioxopyrrolidin-1-yl) 6-(2,5-dioxopyrrol-1-yl)hexanoate
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Record name 6-MALEIMIDOHEXANOIC ACID N-HYDROXYSUCCINIMIDE ESTER
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Synthesis routes and methods

Procedure details

(Z)-4-Oxo-5-aza-2-undecendioic acid, 150.0 g (0.654 moles), acetic anhydride, 68 ml (73.5 g, 0.721 moles), and phenothiazine, 500 mg, were added to a 2 liter three-neck round bottom flask equipped with an overhead stirrer. Triethylamine, 91 ml (0.653 moles), and 600 ml of THF were added and the mixture was heated to reflux while stirring. After a total of 4 hours of reflux, the dark mixture was cooled to <60° C. and poured into a solution of 250 ml of 12 N HCl in 3 liters of water. The mixture was stirred 3 hours at room temperature and then was filtered through a Celite 545 pad to remove solids. The filtrate was extracted with 4×500 ml of chloroform and the combined extracts were dried over sodium sulfate. After adding 15 mg of phenothiazine to prevent polymerization, the solvent was removed under reduced pressure. The 6-maleimidohexanoic acid was recrystallized from hexane/chloroform (2/1) to give typical yields of 76–83 g (55–60%) with a melting point of 81–85° C. Analysis on a NMR spectrometer was consistent with the desired product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Wang, S Fan, W Zhong, X Zhou, S Li - International journal of molecular …, 2017 - mdpi.com
Antibody-drug conjugates (ADCs), designed to selectively deliver cytotoxic agents to antigen-bearing cells, are poised to become an important class of cancer therapeutics. Human …
Number of citations: 36 www.mdpi.com
LR Staben, J Chen, J Cruz-Chuh… - Journal of Medicinal …, 2020 - ACS Publications
Cytotoxic pyrrolobenzodiazepine (PBD)-dimer molecules are frequently utilized as payloads for antibody–drug conjugates (ADCs), and many examples are currently in clinical …
Number of citations: 7 pubs.acs.org
N Pediconi, F Ghirga, C Del Plato, G Peruzzi… - Bioconjugate …, 2021 - ACS Publications
Gene expression regulation by small interfering RNA (siRNA) holds promise in treating a wide range of diseases through selective gene silencing. However, successful clinical …
Number of citations: 9 pubs.acs.org
AD Hobson, MJ McPherson, W Waegell… - Journal of Medicinal …, 2022 - ACS Publications
Glucocorticoid receptor modulators (GRM) are the first-line treatment for many immune diseases, but unwanted side effects restrict chronic dosing. However, targeted delivery of a GRM …
Number of citations: 16 pubs.acs.org
X Li - 2008 - pure.mpg.de
The first concepts in nanotechnology was in “There’s plenty of room at the bottom,” a talk given by physicist Richard Feynman at an American Physical Society meeting in 1959. …
Number of citations: 2 pure.mpg.de
Z Shi - 2018 - search.proquest.com
The tumor microenvironment provides a number of promising targets for selective treatment with anticancer agents. Aberrant tumor-associated neovascularization offers one such …
Number of citations: 0 search.proquest.com

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